molecular formula C7H8N2O2 B2990787 5-Ethoxypyrimidine-2-carbaldehyde CAS No. 2411260-18-7

5-Ethoxypyrimidine-2-carbaldehyde

Cat. No.: B2990787
CAS No.: 2411260-18-7
M. Wt: 152.153
InChI Key: AWZCGOBROPMUHC-UHFFFAOYSA-N
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Description

5-Ethoxypyrimidine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields, including medicinal chemistry and materials science . This compound is characterized by the presence of an ethoxy group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxypyrimidine-2-carbaldehyde typically involves the reaction of pyrimidine derivatives with ethylating agents under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxypyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxypyrimidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxypyrimidine-2-carbaldehyde is primarily determined by its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyrimidine-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Chloropyrimidine-2-carbaldehyde: Contains a chlorine atom instead of an ethoxy group.

    5-Bromopyrimidine-2-carbaldehyde: Contains a bromine atom instead of an ethoxy group.

Uniqueness

5-Ethoxypyrimidine-2-carbaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and drug development .

Properties

IUPAC Name

5-ethoxypyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-6-3-8-7(5-10)9-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZCGOBROPMUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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